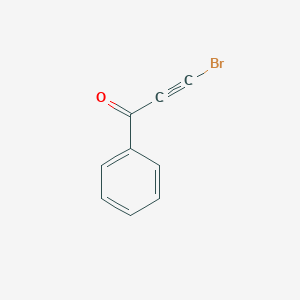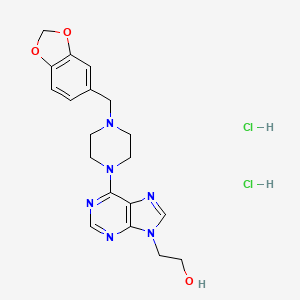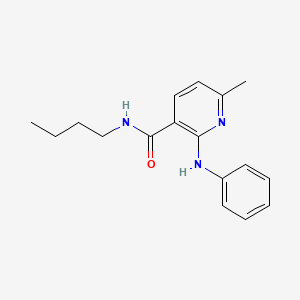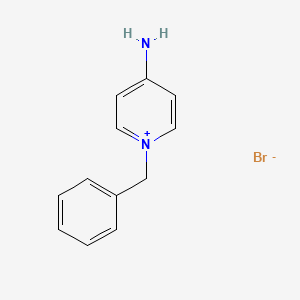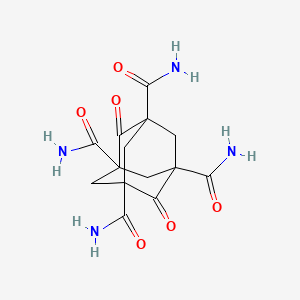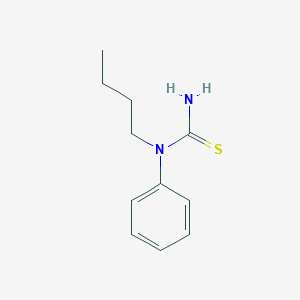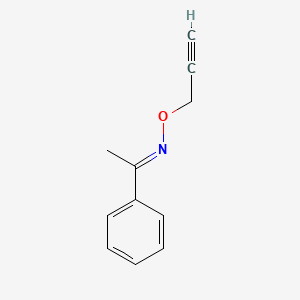
(1E)-1-phenylethanone o-propargyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-phenylethanone o-propargyloxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This compound is specifically derived from 1-phenylethanone (acetophenone) and propargylamine, resulting in a structure that includes both a phenyl group and a propargyloxime group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-phenylethanone o-propargyloxime typically involves the reaction of 1-phenylethanone with hydroxylamine hydrochloride to form the intermediate oxime. This intermediate is then reacted with propargyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate to yield the final product. The reaction conditions often require a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(1E)-1-phenylethanone o-propargyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction can convert the oxime group to an amine group.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1E)-1-phenylethanone o-propargyloxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the oxime group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1E)-1-phenylethanone o-propargyloxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propargyl group can also participate in covalent bonding with nucleophilic sites on proteins, leading to modifications that alter their function.
類似化合物との比較
Similar Compounds
Acetophenone oxime: Lacks the propargyl group, making it less reactive in certain substitution reactions.
Benzophenone oxime: Contains an additional phenyl group, which can influence its reactivity and biological activity.
Propargylamine: Lacks the oxime group, making it less effective as an enzyme inhibitor.
Uniqueness
(1E)-1-phenylethanone o-propargyloxime is unique due to the combination of the phenyl, oxime, and propargyl groups in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
174004-18-3 |
|---|---|
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC名 |
(E)-1-phenyl-N-prop-2-ynoxyethanimine |
InChI |
InChI=1S/C11H11NO/c1-3-9-13-12-10(2)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3/b12-10+ |
InChIキー |
BEBHXERKIZQLDB-ZRDIBKRKSA-N |
異性体SMILES |
C/C(=N\OCC#C)/C1=CC=CC=C1 |
正規SMILES |
CC(=NOCC#C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)

![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
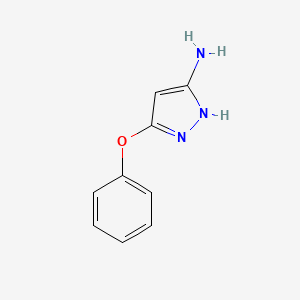
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)

